2-(1,3-Benzodioxol-5-yloxy)-1-(4-fluorophenyl)ethanone
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Overview
Description
2-(1,3-Benzodioxol-5-yloxy)-1-(4-fluorophenyl)ethanone is an organic compound that features a benzodioxole moiety linked to a fluorophenyl group via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-1-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Ethanone Bridge: The benzodioxole moiety is then reacted with a suitable halogenated ethanone derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone bridge, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, resulting in the formation of 2-(1,3-Benzodioxol-5-yloxy)-1-(4-fluorophenyl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yloxy)-1-(4-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yloxy)-1-phenylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-2-(1,3-benzodioxol-5-yl)ethanol:
Uniqueness: 2-(1,3-Benzodioxol-5-yloxy)-1-(4-fluorophenyl)ethanone is unique due to the presence of both the benzodioxole and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these moieties allows for versatile applications in various fields, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H11FO4 |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H11FO4/c16-11-3-1-10(2-4-11)13(17)8-18-12-5-6-14-15(7-12)20-9-19-14/h1-7H,8-9H2 |
InChI Key |
TZAKIFQCIXHGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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